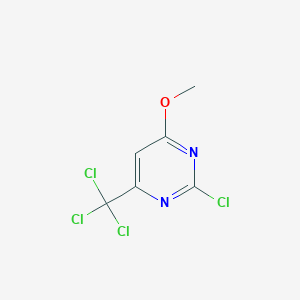

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Übersicht

Beschreibung

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trichloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with chlorinating agents. One common method involves the use of microwave-assisted synthesis, which provides a robust and efficient approach. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate. The process involves the chlorination of the pyrimidine ring at specific positions to introduce the chlorine and trichloromethyl groups .

Analyse Chemischer Reaktionen

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Pesticidal Properties

The compound exhibits potent pesticidal properties, making it valuable in agriculture. Research indicates that derivatives of pyrimidine compounds, including 2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine, are effective as:

- Insecticides : Demonstrated efficacy against common pests such as house flies and cockroaches.

- Herbicides : Effective in controlling various weed species, including crabgrass and pigweed.

- Fungicides and Germicides : Exhibits antimicrobial properties that can inhibit the growth of pathogenic microorganisms.

A study showed that formulations containing 500 parts per million of the compound resulted in complete mortality of targeted insect species when tested under controlled conditions .

1.2 Nematocidal Activity

The compound has also been evaluated for its nematocidal activity. In laboratory tests, it was found to completely control root-knot nematode larvae when applied at concentrations as low as 100 parts per million . This highlights its potential as a biocontrol agent in sustainable agriculture.

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has indicated that this compound derivatives possess significant antimicrobial properties. In a study involving various substituted pyrimidines, compounds related to this structure showed substantial activity against pathogenic bacteria and fungi .

| Compound | Activity Against |

|---|---|

| This compound | Bacteria, Fungi |

| Pyridopyrimidine Derivatives | Pathogenic Microorganisms |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Synthetic Applications

3.1 Chemical Synthesis Intermediates

This compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in organic synthesis .

3.2 Development of Novel Compounds

Recent studies have explored the synthesis of novel pyrimidine derivatives through reactions involving this compound. For instance, a two-step synthesis method has been reported that allows for the generation of various substituted pyrimidines with potential biological activities .

Case Study 1: Insecticidal Efficacy

A study demonstrated that formulations containing this compound achieved over 90% mortality in house fly populations within 24 hours of exposure at specified concentrations .

Case Study 2: Antimicrobial Testing

In antimicrobial testing, derivatives of the compound were subjected to agar diffusion methods against several bacterial strains. Results indicated significant inhibition zones, confirming their potential as therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its use as an anticancer or antiviral agent. The presence of chlorine and trichloromethyl groups enhances its binding affinity to target proteins, thereby increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine can be compared with other similar compounds such as:

2-Chloro-6-(trichloromethyl)pyridine: Used as a pesticide and has similar chlorinated and trichloromethyl groups.

2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its applications in pharmaceuticals and agrochemicals, with a trifluoromethyl group instead of a trichloromethyl group.

4-Chloro-2-(trichloromethyl)pyrimidine: Another chlorinated pyrimidine derivative with similar reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CClNO

- Molecular Weight : 292.43 g/mol

- CAS Number : 137161-14-9

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of chlorine and methoxy groups enhances its reactivity and bioactivity, making it effective against various pathogens.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests indicated that it effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 μM to 20 μM depending on the strain .

-

Pesticidal Properties :

- This compound has been identified as an effective pesticide, particularly as an insecticide and fungicide. In agricultural applications, it demonstrated high efficacy in controlling pests such as aphids and whiteflies at concentrations as low as 500 ppm . The mechanism involves disruption of the metabolic processes in target organisms, leading to mortality.

- Anticancer Potential :

Case Study 1: Antimicrobial Efficacy

In a study published in Organic Process Research & Development, researchers evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The compound exhibited a notable inhibition rate against Candida albicans, with complete growth inhibition at concentrations above 100 ppm .

Case Study 2: Pesticidal Application

A field trial assessed the effectiveness of this compound as a pesticide against aphids in tomato crops. The results showed a significant reduction in aphid populations within three days of application, with a mortality rate exceeding 90% at a concentration of 500 ppm .

Research Findings

Eigenschaften

IUPAC Name |

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWXDCIHFNVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.